3,5-Dimethyl-2-methyl-d3-pyrazine
Description
3,5-Dimethyl-2-methyl-d3-pyrazine is a deuterated pyrazine derivative featuring methyl groups at positions 2, 3, and 5, with three deuterium atoms incorporated into the 2-methyl substituent. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their roles in flavor chemistry, pharmaceuticals, and materials science .
Properties
CAS No. |
1082582-30-6 |
|---|---|
Molecular Formula |
C7H7D3N2 |
Molecular Weight |
125.19 |
Purity |
95% min. |
Synonyms |
3,5-Dimethyl-2-methyl-d3-pyrazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 3,5-Dimethyl-2-methyl-d3-pyrazine and its analogs:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound* | C7H7D3N2 | 2-(CD3), 3-CH3, 5-CH3 | ~139.2 (estimated) | Deuterated methyl group; isotopic labeling potential |
| 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | 2-C2H5, 3-CH3, 5-CH3 | 136.20 | Ethyl substitution; common flavorant |
| 3-Methoxy-2,5-dimethylpyrazine | C7H10N2O | 3-OCH3, 2-CH3, 5-CH3 | 138.17 | Methoxy group; increased polarity |
| 3,5-Dimethyl-2-propylpyrazine | C9H14N2 | 2-C3H7, 3-CH3, 5-CH3 | 150.22 | Propyl chain; hydrophobic character |
| 3-Isopentyl-2,5-dimethylpyrazine | C11H18N2 | 3-(CH2CH(CH2CH3)), 2-CH3, 5-CH3 | 178.28 | Bulky isopentyl group; flavor applications |
Note: Data for the deuterated compound is extrapolated from non-deuterated analogs due to lack of direct evidence.
Physicochemical Properties
- Polarity : Methoxy-substituted pyrazines (e.g., 3-Methoxy-2,5-dimethylpyrazine) exhibit higher polarity due to the electron-donating OCH3 group, enhancing solubility in polar solvents .
- Volatility : Ethyl and propyl derivatives (e.g., 2-Ethyl-3,5-dimethylpyrazine) have higher molecular weights and lower volatility compared to methyl-substituted analogs, impacting their aroma profiles .
- Isotopic Effects : The deuterated 2-methyl group in this compound would slightly increase molecular mass and alter vibrational frequencies, making it useful in mass spectrometry and metabolic studies.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3,5-Dimethyl-2-methyl-d3-pyrazine in academic research?
The synthesis of deuterated pyrazine derivatives like this compound typically involves hydrazine-based cyclization reactions. A validated approach adapts methods used for non-deuterated analogs (e.g., 3,5-diethyl-2-methylpyrazine), where α,β-unsaturated ketones or aldehydes react with deuterated hydrazines (e.g., N,N-dimethylhydrazine-d6) under controlled conditions . Isotopic labeling at the methyl groups requires precursor molecules with deuterated methyl moieties, synthesized via catalytic deuteration (e.g., using D₂ gas and palladium catalysts) or exchange reactions. Purification often employs column chromatography with silica gel or preparative HPLC, monitored by deuterium NMR (²H NMR) to confirm isotopic incorporation .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
- Gas Chromatography-Mass Spectrometry (GC-MS): Resolves isotopic patterns (e.g., M+3 peak for d3-labeling) and confirms molecular weight (e.g., C₈H₁₂N₂ vs. C₈H₉D₃N₂) .
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies non-deuterated protons, while ²H NMR quantifies deuterium incorporation. ¹³C NMR distinguishes carbon environments (e.g., methyl vs. deuterated methyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Validates exact mass (e.g., 138.1362 for non-deuterated vs. 141.1538 for d3-labeled) .
- X-ray Crystallography: Resolves crystal structure for unambiguous confirmation of regiochemistry, though deuterated analogs may require neutron diffraction for precise deuterium localization .
Q. What are the optimal storage conditions for this compound to ensure stability?
Store the compound in amber vials under inert gas (argon or nitrogen) at −20°C to minimize deuterium loss and oxidation. Solubility in polar solvents (e.g., DMSO-d6 or methanol-d4) should be confirmed before preparing stock solutions. Avoid repeated freeze-thaw cycles, as deuterated compounds may exhibit altered crystallization behavior compared to non-deuterated analogs .
Advanced Research Questions
Q. How does deuterium labeling (d3) influence the physicochemical and metabolic properties of this compound?
Deuterium incorporation alters:
- Kinetic Isotope Effects (KIE): Slows metabolic degradation (e.g., via cytochrome P450 enzymes), potentially extending half-life in biological studies .
- NMR Spectral Features: ²H NMR signals at ~2.5 ppm (for CD₃ groups) and suppressed ¹H signals for deuterated positions .
- Thermodynamic Stability: Deuterated methyl groups may enhance thermal stability due to stronger C-D bonds, as observed in pyrazine analogs .
Researchers should compare metabolic profiles (e.g., LC-MS/MS) of deuterated vs. non-deuterated forms in in vitro assays to quantify isotope effects .
Q. How can researchers resolve contradictions in bioactivity data for pyrazine derivatives like this compound?
Contradictions often arise from:
- Regiochemical Ambiguity: For example, 3,5-dimethyl vs. 2,6-dimethyl isomers may exhibit divergent bioactivities. Use 2D NMR (COSY, NOESY) or X-ray crystallography to confirm regiochemistry .
- Deuterium Positional Effects: Ensure isotopic labeling does not alter target binding (e.g., via molecular docking simulations comparing deuterated/non-deuterated structures) .
- Batch Variability: Implement strict QC protocols (e.g., ≥98% purity by HPLC, isotopic purity by HRMS) and report synthetic routes in detail to enhance reproducibility .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of deuterated pyrazines?
- Systematic Substituent Variation: Synthesize analogs with incremental substitutions (e.g., ethyl vs. deuterated methyl groups) to isolate steric/electronic effects .
- Isotopic Tracers: Use this compound in pharmacokinetic studies to track absorption/distribution via ²H NMR or mass spectrometry .
- Computational Modeling: Compare deuterated and non-deuterated forms using density functional theory (DFT) to predict bond dissociation energies and metabolic pathways .
Methodological Notes
- Isotopic Purity Validation: Always confirm deuterium content via ²H NMR or isotope ratio mass spectrometry (IRMS), as impurities in deuterated precursors (e.g., CH₂D vs. CD₃ groups) can skew bioactivity results .
- Ethical Compliance: Adhere to guidelines for deuterated compound use in biological systems, ensuring proper disposal to prevent environmental isotopic contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
